molecular formula C22H24BrNO4 B1408219 ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-55-6

ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B1408219
CAS No.: 1704066-55-6
M. Wt: 446.3 g/mol
InChI Key: MNIWNUDKZQLLCP-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are commonly found in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a hydroxypropyl chain, and an ethyl ester group attached to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with the indole derivative in the presence of a base such as sodium hydride.

    Addition of the Hydroxypropyl Chain: The hydroxypropyl chain can be added via a Grignard reaction, where a 3-bromopropanol reacts with the indole derivative in the presence of magnesium and an ether solvent.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of protective groups and purification techniques such as column chromatography and recrystallization would be essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-(benzyloxy)-6-bromo-2-(3-carboxypropyl)-1-methyl-1H-indole-3-carboxylate.

    Reduction: Formation of 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-methanol.

    Substitution: Formation of 5-(benzyloxy)-6-amino-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate.

Scientific Research Applications

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    5-Bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.

    Ethyl 5-(benzyloxy)-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

    5-(Benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 6-bromo-2-(3-hydroxypropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO4/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(23)13-19(16)24(2)18(21)10-7-11-25/h4-6,8-9,12-13,25H,3,7,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIWNUDKZQLLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 3
ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate

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